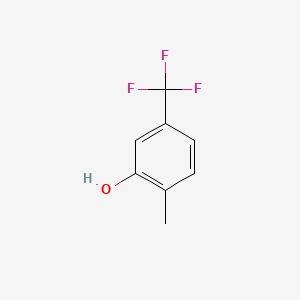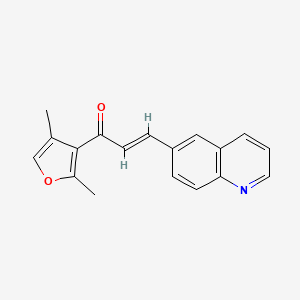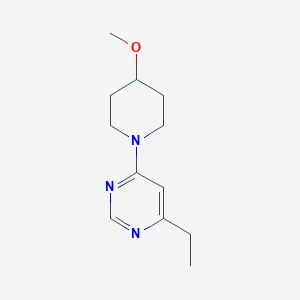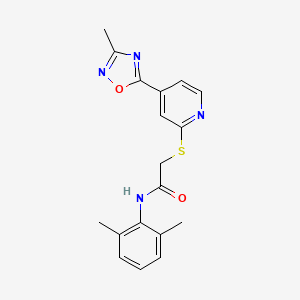![molecular formula C23H24N2O5 B2767069 Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-89-6](/img/structure/B2767069.png)
Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a molecular formula of C23H24N2O5 and a molecular weight of 408.454. The molecule contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a dimethylanilino group, which is derived from aniline and contains two methyl groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The isoquinoline group is a planar, aromatic system, which means it is likely to contribute to the overall stability of the molecule. The dimethylanilino group is a basic group, which means it could potentially participate in acid-base reactions .Wissenschaftliche Forschungsanwendungen
- Anticancer Research Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate exhibits potential as an anticancer agent. Researchers investigate its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. The compound’s unique structure may interfere with cancer cell signaling pathways, making it a promising candidate for further study.
- Anti-Inflammatory Properties Inflammation plays a crucial role in various diseases. Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate could be valuable in managing inflammatory conditions. Studies focus on its impact on pro-inflammatory cytokines, immune responses, and tissue damage. Understanding its anti-inflammatory mechanisms may lead to novel therapeutic strategies.
- Neuroprotection and Neurodegenerative Disorders Neuroprotective agents are essential for combating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers explore whether this compound can protect neurons from oxidative stress, inflammation, and protein misfolding. Its potential to enhance cognitive function and prevent neuronal damage warrants further investigation.
- Cardiovascular Applications Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate may impact cardiovascular health. Investigations focus on its effects on blood vessels, platelet aggregation, and lipid metabolism. Understanding its cardiovascular properties could lead to novel therapies for heart diseases.
- Antimicrobial Activity The compound’s chemical structure suggests potential antimicrobial properties. Researchers evaluate its efficacy against bacteria, fungi, and viruses. Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate might serve as a basis for developing new antibiotics or antiviral agents.
- Due to its lipophilic nature, this compound could be incorporated into drug delivery systems. Researchers explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects. Its ability to cross cellular barriers and selectively release therapeutic agents is an exciting avenue for investigation .
Drug Delivery Systems
Eigenschaften
IUPAC Name |
ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-22(27)14-30-20-7-5-6-19-18(20)8-9-25(23(19)28)13-21(26)24-17-11-15(2)10-16(3)12-17/h5-12H,4,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCMJFSHMIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)

![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)







![N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2767006.png)
![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)